Cas no 87440-88-8 (2-Bromomethyl-3-hydroxypyridine hydrobromide)
2-Bromomethyl-3-hydroxypyridine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromomethyl-3-hydroxypyridine hydrobromide
- 2-(bromomethyl)pyridin-3-ol,hydrobromide
- YEZLFBCEZYSGQC-UHFFFAOYSA-N
- 2-(bromomethyl)pyridin-3-ol;hydrobromide
- SCHEMBL1329656
- AKOS015833575
- 2-Bromomethyl-3-hydroxypyridine hydrobromide, AldrichCPR
- FT-0611579
- 2-(bromomethyl)-3-pyridinol hydrobromide
- 2-(bromomethyl)pyridin-3-ol Hydrobromide
- 87440-88-8
- MFCD00466476
- A842215
- DTXSID20385169
- CS-0456624
- 2-Bromomethyl-3-hydroxypyridinehydrobromide
-
- MDL: MFCD00466476
- Inchi: 1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
- InChI Key: YEZLFBCEZYSGQC-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=CN=1)O.Br
- BRN: 3699680
Computed Properties
- Exact Mass: 266.88900
- Monoisotopic Mass: 266.889
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 33.1A^2
Experimental Properties
- Color/Form: White to cream solid
- Melting Point: 191-193°C
- Boiling Point: 356.2°C at 760 mmHg
- Flash Point: 169.2°C
- PSA: 33.12000
- LogP: 2.64020
- Solubility: Soluble in water
2-Bromomethyl-3-hydroxypyridine hydrobromide Security Information
- Hazardous Material transportation number:UN 3263
- Hazard Category Code: 34-41-37/38-22
- Safety Instruction: 26-36/37/39-39
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Packing Group:II
2-Bromomethyl-3-hydroxypyridine hydrobromide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromomethyl-3-hydroxypyridine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1246921-100mg |
2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE |
87440-88-8 | 98% | 100mg |
$225 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19525-1g |
2-Bromomethyl-3-hydroxypyridine hydrobromide, 98+% |
87440-88-8 | 98+% | 1g |
¥1775.00 | 2023-02-18 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19525-5g |
2-Bromomethyl-3-hydroxypyridine hydrobromide, 98+% |
87440-88-8 | 98+% | 5g |
¥6308.00 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527291-1g |
2-(Bromomethyl)pyridin-3-ol hydrobromide |
87440-88-8 | 98% | 1g |
¥984.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527291-5g |
2-(Bromomethyl)pyridin-3-ol hydrobromide |
87440-88-8 | 98% | 5g |
¥4030.00 | 2024-04-27 | |
| Ambeed | A257277-5g |
2-(Bromomethyl)pyridin-3-ol hydrobromide |
87440-88-8 | 98% | 5g |
$533.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527291-100mg |
2-(Bromomethyl)pyridin-3-ol hydrobromide |
87440-88-8 | 98% | 100mg |
¥312.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527291-250mg |
2-(Bromomethyl)pyridin-3-ol hydrobromide |
87440-88-8 | 98% | 250mg |
¥560.00 | 2024-04-27 | |
| Crysdot LLC | CD11038671-5g |
2-Bromomethyl-3-hydroxypyridine hydrobromide |
87440-88-8 | 98% | 5g |
$342 | 2024-07-18 | |
| A2B Chem LLC | AB61514-1g |
2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE |
87440-88-8 | 1g |
$639.00 | 2024-04-19 |
2-Bromomethyl-3-hydroxypyridine hydrobromide Suppliers
2-Bromomethyl-3-hydroxypyridine hydrobromide Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Bromomethyl-3-hydroxypyridine hydrobromide
Introduction to 2-Bromomethyl-3-hydroxypyridine hydrobromide (CAS No. 87440-88-8) and Its Emerging Applications in Chemical Biology
2-Bromomethyl-3-hydroxypyridine hydrobromide, identified by its CAS number 87440-88-8, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by a bromomethyl group and a hydroxyl substituent on a pyridine ring, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable tool for medicinal chemists and researchers exploring novel therapeutic agents.
The bromomethyl moiety in 2-Bromomethyl-3-hydroxypyridine hydrobromide provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity has been leveraged in the development of small-molecule inhibitors, probes, and drug candidates targeting a wide range of biological pathways. The hydroxyl group, positioned strategically on the pyridine ring, further enhances the compound's utility by allowing for conjugation with other pharmacophores or participation in hydrogen bonding interactions.
In recent years, the application of 2-Bromomethyl-3-hydroxypyridine hydrobromide has expanded into several cutting-edge areas of research. One notable domain is the development of kinase inhibitors, where its scaffold has been incorporated into molecules designed to modulate signaling pathways implicated in cancer and inflammatory diseases. The bromomethyl group facilitates the introduction of bulky substituents that can optimize binding affinity to target kinases, while the hydroxyl group can engage in critical hydrogen bonding interactions within the active site.
Another emerging application lies in the synthesis of G-protein coupled receptor (GPCR) modulators. GPCRs are integral membrane proteins that play a pivotal role in cellular communication, making them attractive targets for therapeutic intervention. Researchers have utilized 2-Bromomethyl-3-hydroxypyridine hydrobromide as a building block to create novel ligands that can selectively activate or inhibit specific GPCR subtypes. The compound's ability to undergo cross-coupling reactions with azides and alkynes has enabled the construction of highly functionalized derivatives with enhanced pharmacological properties.
The pharmaceutical industry has also recognized the potential of 2-Bromomethyl-3-hydroxypyridine hydrobromide in drug discovery programs. Its structural motif has been integrated into candidates targeting neurological disorders, where precise modulation of neurotransmitter activity is essential. By leveraging its reactivity, chemists have been able to generate libraries of compounds for high-throughput screening, accelerating the identification of lead molecules with promising therapeutic profiles.
Advances in synthetic methodologies have further underscored the importance of 2-Bromomethyl-3-hydroxypyridine hydrobromide. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization have opened new avenues for derivatization, allowing researchers to access complex molecular architectures with greater efficiency. These innovations have not only streamlined the synthesis process but also broadened the scope of applications for this compound.
From a computational chemistry perspective, 2-Bromomethyl-3-hydroxypyridine hydrobromide has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into its binding mode and have guided the optimization of lead compounds towards improved potency and selectivity. The integration of experimental data with computational predictions has fostered a more holistic understanding of how this compound functions within biological systems.
The future prospects for 2-Bromomethyl-3-hydroxypyridine hydrobromide are promising, with ongoing research exploring its role in next-generation therapeutics. Innovations in biocatalysis and flow chemistry are expected to enhance its synthetic utility, while collaborations between academia and industry will drive its translation into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 2-Bromomethyl-3-hydroxypyridine hydrobromide will remain indispensable tools for discovering and developing novel treatments.
87440-88-8 (2-Bromomethyl-3-hydroxypyridine hydrobromide) Related Products
- 1121-25-1(3-Hydroxy-2-methylpyridine)
- 1001096-21-4(2-bromomethyl-3-hydroxypyridine hydrochloride)
- 143936-77-0(2,6-Bis(bromomethyl)pyridin-3-ol;hydrobromide)
- 384344-19-8(3-Pyridinol, 2,6-bis(bromomethyl)-)
- 889360-84-3(2-(Bromomethyl)-3-methoxypyridine)
- 848696-31-1(Pyridine,2-(bromomethyl)-3-methoxy-6-methyl-)
- 185389-84-8(6-(Bromomethyl)pyridin-3-ol)
- 82414-44-6(3-Pyridinol,2-(bromomethyl)-)
- 1185315-05-2(3-Hydroxy-2-methylpyridine-d3)
- 209526-91-0(2-(Bromomethyl)-5-methoxypyridine)